- Anti-invasive compounds, United States, , ,

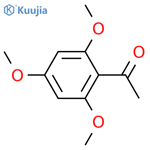

Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

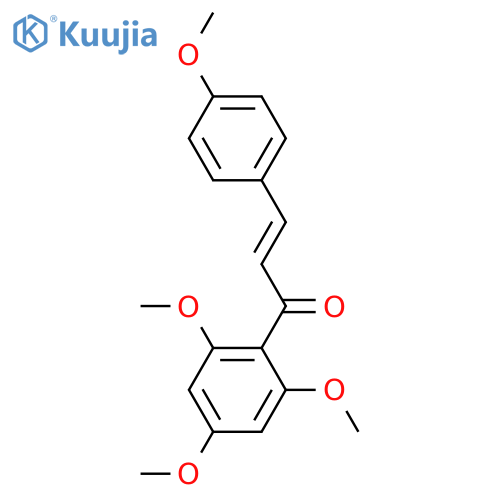

94103-36-3 structure

Nome del prodotto:2',4',6',4-tetramethoxychalcone

2',4',6',4-tetramethoxychalcone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2',4',6',4-tetramethoxychalcone

- 2,4,4',6-Tetramethoxy-chalcon

- 2,4,6,4'-Tetramethoxychalcon

- 4,2',4',6'-tetramethoxychalcone

- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone

- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon

- Tetra-Me ether-Chalconaringenin

- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)

- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)

- 25163-67-1

- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one

- FS-7343

- JQNMAEHFTQBROH-JXMROGBWSA-N

- 94103-36-3

- 2',4,4',6'-Tetramethoxychalcone

- CHEMBL32339

- AKOS024287187

- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #

- AQ-358/42003066

- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR

- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

- HY-N12549

- CS-0928919

- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone

-

- Inchi: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+

- Chiave InChI: JQNMAEHFTQBROH-JXMROGBWSA-N

- Sorrisi: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1

Proprietà calcolate

- Massa esatta: 328.13107373g/mol

- Massa monoisotopica: 328.13107373g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 24

- Conta legami ruotabili: 7

- Complessità: 400

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- XLogP3: 3.6

- Superficie polare topologica: 54Ų

2',4',6',4-tetramethoxychalcone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 98% | 5mg |

$160 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 98% | 20mg |

$460 | 2023-09-19 | |

| TargetMol Chemicals | TN7069-5 mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 5mg |

¥ 2,925 | 2023-07-11 | |

| TargetMol Chemicals | TN7069-10 mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 4,387 | 2023-07-11 | |

| TargetMol Chemicals | TN7069-1mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 1mg |

¥ 774 | 2024-07-24 | |

| TargetMol Chemicals | TN7069-1mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 1mg |

¥ 774 | 2024-07-20 | |

| TargetMol Chemicals | TN7069-25mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 25mg |

¥ 4120 | 2024-07-20 | |

| TargetMol Chemicals | TN7069-10mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 2590 | 2024-07-24 | |

| TargetMol Chemicals | TN7069-10mg |

2',4,4',6'-Tetramethoxychalcone |

94103-36-3 | 99.08% | 10mg |

¥ 2590 | 2024-07-20 |

2',4',6',4-tetramethoxychalcone Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt

Riferimento

- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships, Bioorganic & Medicinal Chemistry, 2008, 16(2), 658-667

Metodo di produzione 3

Condizioni di reazione

Riferimento

- Synthesis of chalcones via lithium arylides, Gaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt

Riferimento

- Comparative study on the MDR reversal effects of selected chalcones, International Journal of Medicinal Chemistry, 2011, 530780,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives, Bioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt

Riferimento

- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR), Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Synthesis of chalcones via lithium arylides, Chengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt

1.2 20 h, rt

1.3 Reagents: Water

1.2 20 h, rt

1.3 Reagents: Water

Riferimento

- Synthesis of Isobavachalcone and Some Organometallic Derivatives, European Journal of Organic Chemistry, 2013, 2013(2), 332-347

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model, European Journal of Medicinal Chemistry, 2015, 101, 627-639

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Ethanol ; 5 min, rt

1.2 Catalysts: Potassium hydroxide ; rt

1.2 Catalysts: Potassium hydroxide ; rt

Riferimento

- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 86 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Anti-invasive compounds, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

Riferimento

- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesis, Journal of Medicinal Chemistry, 1993, 36(10), 1434-42

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt

Riferimento

- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Riferimento

- Efficient synthesis of apigenin, Journal of Chemical Research, 2013, 37(11), 694-696

2',4',6',4-tetramethoxychalcone Raw materials

- 2',4',6'-Trimethoxyacetophenone

- trans-p-Methoxycinnamaldehyde

- 1,3,5-Trimethoxybenzene

- p-Methoxybenzaldehyde

- (2E)-3-(4-methoxyphenyl)acryloyl chloride

2',4',6',4-tetramethoxychalcone Preparation Products

2',4',6',4-tetramethoxychalcone Letteratura correlata

-

1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia WallB. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791

94103-36-3 (2',4',6',4-tetramethoxychalcone) Prodotti correlati

- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 1353995-39-7((R)-3-iodo-pyrrolidine-1-carboxylic acid benzyl ester)

- 3884-32-0(2-chloro-4-(4-methylphenyl)-1,3-thiazole)

- 1467909-78-9(1H-Pyrazole, 4-chloro-5-(3-chloropropyl)-1,3-dimethyl-)

- 2228921-23-9(1-cyclopropyl-3-(2-methylbut-3-yn-2-yl)benzene)

- 1706430-28-5(3,4-Dichloro-5-(trifluoromethoxy)aniline)

- 1344414-59-0(2H-Indol-2-one, 3-amino-1,3-dihydro-3-methyl-5-(trifluoromethyl)-, (3S)-)

- 2034395-11-2(N-({2,4'-bipyridine-4-yl}methyl)-2-bromobenzamide)

- 2138076-98-7(2-(1-methylcyclopropyl)imidazo1,2-apyridine-3-sulfonyl chloride)

Fornitori consigliati

Baoji Haoxiang Bio-technology Co.Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Changfu Chemical Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Wuhan ChemNorm Biotech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti